molecular formula C13H25NO3 B570372 (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate CAS No. 658076-63-2

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B570372
CAS No.: 658076-63-2
M. Wt: 243.347
InChI Key: OXEYOBAWLIQOOL-NXEZZACHSA-N
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Description

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with hydroxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxymethyl and Dimethyl Groups: The hydroxymethyl and dimethyl groups are introduced through selective functionalization reactions.

    tert-Butyl Protection: The carboxylate group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

(2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the dimethyl groups.

    4-(Hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate: Similar structure but lacks the tert-butyl group.

Uniqueness

This detailed article provides a comprehensive overview of (2R,6R)-rel-tert-Butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl (2R,6R)-4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYOBAWLIQOOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1C(=O)OC(C)(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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